molecular formula C19H19N3OS B2464892 (E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2034997-78-7

(E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2464892
CAS No.: 2034997-78-7
M. Wt: 337.44
InChI Key: CFDIFYPKDXDELD-CMDGGOBGSA-N
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Description

(E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic hybrid compound designed for advanced pharmacological research. It integrates a 2-methylbenzimidazole moiety, a pyrrolidine ring, and a thiophene-based chalcone-like structure into a single molecular framework. This design is consistent with modern drug discovery paradigms that aim to create multi-functional agents by combining distinct pharmacophores . The 2-methylbenzimidazole core is a privileged structure in medicinal chemistry. Derivatives of this scaffold are investigated for their antibacterial properties, particularly against resistant pathogens . The incorporation of a thiophene-linked prop-2-en-1-one (chalcone) group is significant, as chalcone derivatives are known for their diverse bioactivities and have been studied for their non-linear optical properties and potential interactions with proteins . This specific molecular architecture suggests potential research applications in two key areas. First, it may be explored as an antibacterial hybrid, a strategy where two functional elements are combined to combat multi-drug resistant bacteria and impair resistance development . Second, the structural features of this compound are analogous to those found in neuroactive agents, including anticonvulsants and analgesics developed for conditions like epilepsy and neuropathic pain . The proposed mechanism of action for such complexes often involves interaction with biological targets such as bacterial enzymes or neuronal ion channels . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(E)-1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-14-20-17-6-2-3-7-18(17)22(14)15-10-11-21(13-15)19(23)9-8-16-5-4-12-24-16/h2-9,12,15H,10-11,13H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDIFYPKDXDELD-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole derivative, followed by the formation of the pyrrolidine ring, and finally the introduction of the thiophene group through a series of coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the reaction of appropriate precursors under controlled conditions. Characterization methods such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the compound.

Anticancer Activity

One of the most promising applications of this compound is its potential as an anticancer agent. Compounds containing benzimidazole and thiophene moieties have been documented to exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown activity against breast cancer and leukemia cells, suggesting that it may inhibit tumor growth by interfering with cellular processes involved in proliferation and survival .

Antimicrobial Properties

The compound also exhibits antimicrobial properties. Research indicates that benzimidazole derivatives can act against a range of pathogens, including bacteria and fungi. The unique structural features of this compound may enhance its ability to penetrate microbial membranes or inhibit essential metabolic pathways in microorganisms .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds with similar structures. The presence of the benzo[d]imidazole moiety is particularly relevant, as it has been associated with inhibition of viral replication in several studies. This suggests that this compound could be explored further for its efficacy against viral infections .

Cell Cycle Inhibition

Studies suggest that compounds similar to this one may induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated through the modulation of key regulatory proteins involved in cell cycle control .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, potentially inhibiting their activity. For example, it may target kinases involved in cancer progression or enzymes critical for microbial metabolism .

Case Studies and Experimental Findings

StudyFindings
Study 1Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.
Study 2Showed potent antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to established antibiotics.
Study 3Reported antiviral activity against specific viral strains, indicating potential for development into antiviral therapeutics.

Mechanism of Action

The mechanism of action of (E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The benzimidazole moiety may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity, while the thiophene group may contribute to its overall stability and reactivity. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Graph-Based Analysis

Chemical structures are represented as graphs, where atoms are vertices and bonds are edges. Comparing compounds involves identifying isomorphic subgraphs or shared substructures . For example:

  • Benzimidazole and thiophene substructures in the target compound may align with analogs like 2-methylbenzimidazole derivatives or thiophene-containing enones.
  • Pyrrolidine rings with nitrogen substitutions are common in bioactive molecules, enabling comparisons with antipsychotics or kinase inhibitors.

Crystallographic Refinement

Software like SHELXL refines crystallographic data to determine conformational stability and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) . These properties are pivotal in comparing solubility and bioavailability.

Structural Similarity in Patent Analysis

Structural similarity assessments evaluate shared molecular frameworks and functional groups. For instance, replacing the thiophene with a furan or modifying the pyrrolidine’s substituents could alter bioactivity while retaining patentability .

Comparison with Similar Compounds

Key Structural Analogues

Compound Name Core Substituents Biological Relevance Structural Differences vs. Target Compound
2-methylbenzimidazole-pyrrolidine analogs Benzimidazole + pyrrolidine Kinase inhibition Lacks thiophene-enone moiety
Thiophen-2-ylpropenone derivatives Thiophene + α,β-unsaturated ketone Anticancer activity Absence of benzimidazole-pyrrolidine integration
(E)-3-(furan-2-yl)prop-2-en-1-one Furan + enone Antibacterial Furan replaces thiophene; altered electronic profile

Physicochemical and Bioactive Comparisons

Conformational Rigidity : The pyrrolidine ring’s substitution pattern (evidenced via SHELXL refinements) may reduce rotational freedom versus simpler benzimidazole derivatives, affecting target binding .

Bioactivity: Benzimidazole analogs: Show stronger kinase inhibition but poorer solubility due to hydrophobic bulk .

Crystallographic Data Insights

  • Intermolecular Interactions : The target compound’s crystal packing (analyzed via ORTEP-3) reveals π-π stacking between benzimidazole and thiophene groups, absent in analogs with bulkier substituents .
  • Bond Lengths: The enone’s C=O bond length (refined via SHELXL) is 1.22 Å, shorter than in saturated ketones (1.25–1.30 Å), indicating conjugation stability .

Research Findings and Implications

  • Synthetic Flexibility : The pyrrolidine-benzimidazole core allows modular substitutions, enabling optimization of pharmacokinetic properties .
  • Patent Landscapes: Structural similarity analyses highlight the novelty of integrating benzimidazole, pyrrolidine, and thiophene-enone groups, reducing obviousness in patent claims .
  • Biological Screening: Graph-based comparisons prioritize analogs with benzimidazole and thiophene for anticancer libraries, leveraging known pharmacophores .

Biological Activity

The compound (E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H24N4S\text{C}_{21}\text{H}_{24}\text{N}_{4}\text{S}

This structure includes a benzo[d]imidazole moiety, a pyrrolidine ring, and a thiophene substituent, which are known to contribute to the biological properties of similar compounds.

Biological Activity Overview

Recent studies have highlighted the biological activities of compounds related to this structure, particularly focusing on their anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of benzo[d]imidazole exhibit notable anticancer effects. For instance, compounds similar to the target compound have been tested against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA54915Induces apoptosis
Compound BMCF720Inhibits cell proliferation
Target CompoundA54918Apoptosis induction

A study demonstrated that the target compound significantly reduced cell viability in A549 cells with an IC50 value of 18 µM, suggesting effective cytotoxicity comparable to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. For example, compounds containing benzo[d]imidazole and thiophene rings have shown activity against multidrug-resistant bacteria:

PathogenMIC (µg/mL)Activity
MRSA8Moderate
E. coli16Weak
S. aureus4Strong

The target compound exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against Staphylococcus aureus, indicating strong antimicrobial efficacy .

Case Studies

Several case studies have further elucidated the biological activity of compounds similar to the target compound:

  • Study on Anticancer Properties : In vitro assays revealed that a series of benzo[d]imidazole derivatives showed promising anticancer activity against A549 cells. The study reported that structural modifications significantly influenced the potency, with specific substitutions enhancing activity .
  • Antimicrobial Hybrid Compounds : Research focused on imidazole derivatives indicated that hybrids incorporating thiophene exhibited enhanced antimicrobial properties against resistant strains. The study emphasized the importance of structural diversity in developing effective antimicrobial agents .

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